M1 vs. M2 Receptor Selectivity: Hexahydrodifenidol vs. Methoctramine in a Functional Ganglion Model
In the rat superior cervical ganglion, hexahydrodifenidol preferentially antagonized the M1-mediated depolarization (pA2 = 7.5) while showing much weaker blockade of the cardiac-like M2-mediated hyperpolarization (pIC50 = 5.7). This contrasts directly with methoctramine, which displayed the opposite selectivity profile (M1 pA2 = 6.5; M2 pIC50 = 7.4) . The selectivity ratio (M1/M2) for hexahydrodifenidol was therefore greater than that of methoctramine in opposite direction, quantified as a ~63-fold preference for M1 over M2 (ΔpA2/pIC50 = 1.8 log units).
| Evidence Dimension | Functional antagonism potency (pA2/pIC50) and M1 vs. M2 selectivity |
|---|---|
| Target Compound Data | M1 pA2 = 7.5; M2 pIC50 = 5.7 |
| Comparator Or Baseline | Methoctramine: M1 pA2 = 6.5; M2 pIC50 = 7.4 |
| Quantified Difference | ΔpA2 (M1) = 1.0 (10-fold higher potency for HHD); ΔpIC50 (M2) = -1.7 (~50-fold lower potency for HHD). HHD selectivity ratio M1/M2 ≈ 63:1 vs. methoctramine M2/M1 ≈ 8:1. |
| Conditions | Rat isolated superior cervical ganglion, grease-gap recording, agonist 1 µM muscarine ± 0.3 µM pirenzepine |
Why This Matters
Procurement of hexahydrodifenidol is essential for experiments requiring selective blockade of neuronal M1 responses without confounding cardiac M2 antagonism, a profile not achievable with methoctramine or non-selective antagonists.
- [1] Field JL, Newberry NR. Methoctramine and hexahydrodifenidol antagonise two muscarinic responses on the rat superior cervical ganglion with opposite selectivity. Neurosci Lett. 1989 May 22;100(1-3):254-8. doi: 10.1016/0304-3940(89)90694-0. PMID: 2761774. View Source
